2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
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Overview
Description
2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone, with a tetrahydronaphthalenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 2-nitro-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol, followed by catalytic hydrogenation to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
- 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol
- 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-1-ol
Uniqueness: 2-Amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-2,4,7,11-12,15H,3,5-6,8-9,14H2 |
InChI Key |
VAGDWDPISVJNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(CO)N |
Origin of Product |
United States |
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